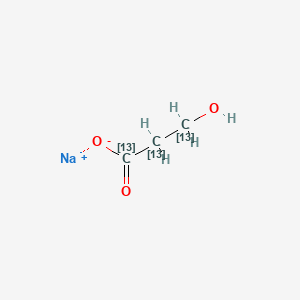![molecular formula C18H23NO B13846006 (1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene is a complex organic compound belonging to the class of phenanthrenes and derivatives These compounds are characterized by their polycyclic structure, which includes multiple fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene typically involves multiple steps, including cyclization and functional group modifications. The exact synthetic route can vary, but it generally requires the use of specific reagents and catalysts to achieve the desired structure. Common reaction conditions include controlled temperatures and pressures to facilitate the formation of the polycyclic framework.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help in achieving efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,9S,10R)-17-(Cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol
- (1S,9S,10S,17R)-4-Methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
Uniqueness
What sets (1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene apart from similar compounds is its specific structural configuration and functional groups
Eigenschaften
Molekularformel |
C18H23NO |
|---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H23NO/c1-12-14-7-6-13(20-2)11-16(14)18-8-4-3-5-15(18)17(12)19-10-9-18/h6-7,11,15,17,19H,1,3-5,8-10H2,2H3/t15-,17+,18+/m0/s1 |
InChI-Schlüssel |
FIZGDZOQOVXYOC-CGTJXYLNSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)C(=C)[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C)C3C4C2(CCCC4)CCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



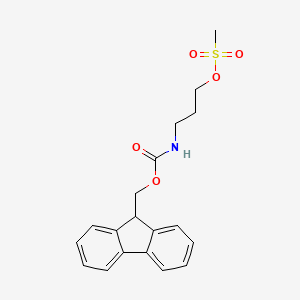

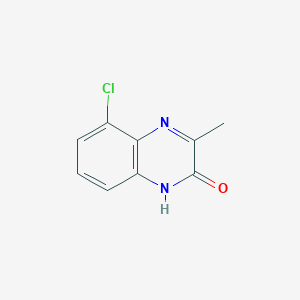

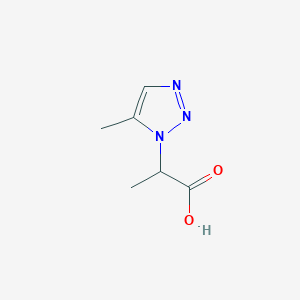
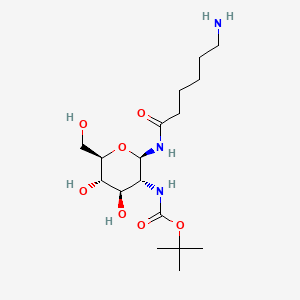
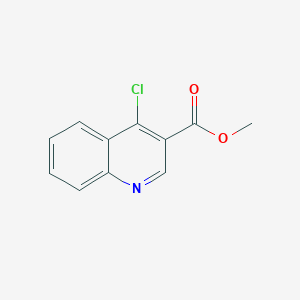
![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)
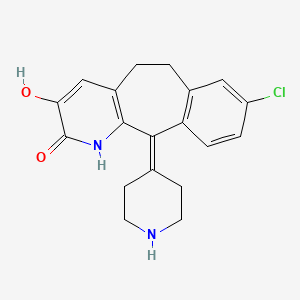
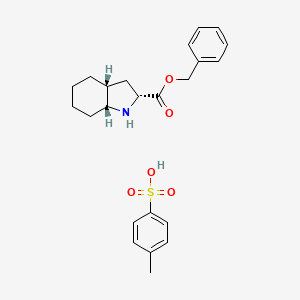
![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
